molecular formula C23H23N3O5 B2981681 Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate CAS No. 899729-20-5

Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate

Cat. No.: B2981681
CAS No.: 899729-20-5
M. Wt: 421.453
InChI Key: QXCMUXZHZVPDTN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by its unique structure, which includes a pyridazine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

    Substitution Reactions:

    Esterification: The carboxylate group is introduced via esterification, typically using ethyl alcohol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects through the following pathways:

    Enzyme Inhibition: It may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

    DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and exhibiting anticancer activity.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparison with Similar Compounds

Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:

    Ethyl 4-[2-(anilino)-2-oxoethoxy]-1-phenyl-6-oxopyridazine-3-carboxylate: Similar structure but lacks the methyl groups, which may affect its biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, potentially altering its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-17-7-5-6-16(3)12-17)13-21(28)26(25-22)18-10-8-15(2)9-11-18/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXCMUXZHZVPDTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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